Liatrin
Description
Properties
CAS No. |
34175-79-6 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(1R,2Z,4R,8R,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-6-15(11-27-14(4)23)20(25)29-17-10-21(5)7-8-22(26,30-21)12(2)9-16-18(17)13(3)19(24)28-16/h6-9,16-18,26H,3,10-11H2,1-2,4-5H3/b12-9-,15-6-/t16-,17-,18+,21-,22-/m1/s1 |
InChI Key |
PVBVYSOUXOHMEA-FRNRHWOJSA-N |
SMILES |
CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Isomeric SMILES |
C/C=C(/COC(=O)C)\C(=O)O[C@@H]1C[C@]2(C=C[C@@](O2)(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |
Canonical SMILES |
CC=C(COC(=O)C)C(=O)OC1CC2(C=CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Synonyms |
liatrin |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Liatrin has been investigated for its potential as an anticancer agent. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Organic Chemistry reported that this compound exhibited significant cytotoxicity against leukemia cells, indicating its potential for development as a therapeutic agent in cancer treatment .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound, making it a candidate for treating inflammatory diseases.
- Experimental Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in managing conditions such as arthritis and other inflammatory disorders .
- Data Table :
| Study | Inflammatory Model | Effect Observed |
|---|---|---|
| Study 1 | Mouse model of arthritis | Reduced swelling and inflammation |
| Study 2 | Human monocytes | Decreased TNF-alpha production |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties.
- Research Insight : A recent study found that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
- Mechanism : The neuroprotective effect is believed to stem from its ability to scavenge free radicals and reduce oxidative stress markers in neuronal cells.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent.
- Case Study : Research published in Molecules demonstrated that this compound exhibited antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .
- Data Table :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesized analysis based on shared chemical features and reactivity:
Table 1: Structural and Functional Comparison of Liatrin with Hypothetical Analogs
Key Differentiators of this compound:
Ester Group Complexity: Unlike artemisinin (which lacks ester side chains) or parthenolide (with simpler lactone rings), this compound’s acetyl-sorbate ester enables unique reactivity, such as reversible deacetylation and bromoacetate formation .
Reduction Behavior : Sodium borohydride reduces this compound’s ester group to an alcohol (compound 5), a reaction less common in sesquiterpene lactones without α,β-unsaturated esters .
Biological Activity: While artemisinin and parthenolide have well-documented mechanisms (e.g., reactive oxygen species generation), this compound’s antileukemic mode of action remains uncharacterized in the provided literature .
Methodological Considerations for Comparative Studies:
The evidence emphasizes rigorous analytical protocols for structural elucidation (e.g., NMR, IR, and mass spectrometry) , which are critical for comparing compounds. For example:
- Hydrolysis Conditions : this compound’s stability under acidic vs. alkaline conditions (yielding distinct products) could differentiate it from analogs with labile lactone rings .
- Spectroscopic Fingerprinting : The unique ABX coupling pattern in this compound’s NMR spectrum (δ 4.89 ppm for methyl hydrogen) provides a benchmark for distinguishing it from structurally similar lactones .
Preparation Methods
Solvent Fractionation and Partitioning
Crude ethanol extracts undergo systematic solvent partitioning to isolate Liatrin-enriched fractions. A documented method involves dissolving the ethanol residue in 30% methanol and adsorbing it onto macroporous resins such as HPD400. Gradient elution with methanol solutions (30% to 70%) selectively desorbs this compound, which is then concentrated under reduced pressure .
Key parameters influencing partitioning efficiency include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Methanol Concentration | 30–70% (gradient) | Higher eluent strength removes co-eluting impurities |
| Resin Type | HPD400 or AB-8 | High adsorption capacity for sesquiterpenes |
| Temperature | 25–40°C | Prevents thermal degradation |
Dichloromethane extraction of the concentrated eluate further purifies this compound, leveraging its moderate polarity. Crystallization via refrigeration yields a crude product, which is filtered and dried .
Chromatographic Purification
Final purification employs column chromatography on silica gel or Sephadex LH-20. A representative protocol from Kupchan’s work involves:
-
Silica Gel Chromatography : The dichloromethane fraction is loaded onto a silica column and eluted with hexane-ethyl acetate gradients (7:3 to 1:1). This compound elutes in the 40–60% ethyl acetate fraction .
-
Sephadex LH-20 Gel Permeation : Further purification using methanol as the mobile phase separates this compound from structurally similar sesquiterpenes .
Analytical HPLC with a C18 column and UV detection at 220 nm confirms purity, typically exceeding 95% .
Comparative Analysis of Methodologies
A side-by-side comparison of two isolation routes highlights trade-offs:
| Method | Yield (%) | Purity (%) | Time (Days) | Cost (Relative) |
|---|---|---|---|---|
| Ethanol-CH2Cl2 | 0.35 | 92 | 7 | Low |
| Supercritical CO2 | 0.45 | 97 | 3 | High |
While supercritical CO2 offers higher yield and purity, its reliance on specialized equipment limits accessibility. Traditional solvent extraction remains the benchmark for most laboratories .
Structural Characterization and Validation
Post-purification, this compound’s structure is confirmed via:
Q & A
Q. How is the molecular structure of Liatrin characterized experimentally?
this compound’s structure is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, NMR analysis reveals coupling patterns (e.g., methyl proton doublets coupled with sorbitol-derived protons) and hydroxyl group interactions. HRMS confirms molecular formulas (e.g., C22H26O7 for this compound and its derivatives) and fragmentation patterns indicative of acetyl-sorbitol ester groups . Acidic and alkaline hydrolysis followed by derivatization (e.g., acetylation or bromination) further validate structural components .
Q. What experimental protocols are recommended for synthesizing this compound derivatives?
Derivatives like compound 3 (crystalline bromoester) and 5 (reduced alcohol) are synthesized via controlled hydrolysis and reduction. For instance:
- Acidic hydrolysis : Produces deacetylated product 2, which is re-acetylated to regenerate this compound.
- Borohydride reduction : Converts this compound’s α-vinylacrylic ester group to an α-ethylacrylic alcohol (compound 5), confirmed by NMR-detected ethyl groups and terminal dimethyl carbons . Methodological details, including reagent stoichiometry and reaction conditions, should be documented to ensure reproducibility .
Q. How can thin-layer chromatography (TLC) be applied to monitor this compound reactions?
TLC is used to track reaction progress and purity. For example:
- Spot starting material (this compound) and reaction mixture on silica plates.
- Use UV visualization or iodine staining to detect components.
- Compare Rf values with standards to identify intermediates or byproducts. Detailed solvent systems (e.g., ethyl acetate/hexane ratios) and detection methods must be reported .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s spectral data across studies?
Contradictions in NMR or mass spectra may arise from sample purity, solvent effects, or instrument calibration. To address this:
- Cross-validation : Compare data with independently synthesized standards (e.g., sorbitic acid derivatives).
- Replicate experiments : Repeat hydrolysis/reduction under identical conditions to confirm spectral reproducibility.
- Control experiments : Test for side reactions (e.g., unintended acetylation) that may alter spectral profiles .
Q. What methodological strategies optimize this compound’s hydrolysis for structural analysis?
Hydrolysis conditions (acidic vs. alkaline) yield distinct products:
- Acidic hydrolysis : Produces amorphous deacetylated products, ideal for functional group analysis.
- Alkaline hydrolysis : Generates sorbitic acid, confirmed via IR and melting point comparisons. Adjust pH, temperature, and reaction time to balance decomposition risks and yield. Document these parameters rigorously to enable replication .
Q. How should researchers design experiments to investigate this compound’s stereochemical properties?
Stereochemical analysis involves:
- Chiral chromatography : Separate enantiomers using chiral stationary phases.
- Optical rotation measurements : Compare observed rotations with literature values.
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., bromoester 3) to confirm spatial arrangements .
Q. What analytical approaches validate the purity of this compound in complex mixtures?
Combine multiple techniques:
- HPLC-MS : Quantify this compound and detect impurities via retention times and mass signatures.
- Elemental analysis : Verify molecular formulas (e.g., %C, %H).
- Melting point consistency : Compare with published values to assess crystallinity .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Include exact reagent grades, equipment models, and environmental conditions (e.g., humidity for hygroscopic compounds).
- Supplementary data : Provide NMR/HRMS raw files, chromatograms, and crystallographic data in supporting information .
- Independent replication : Collaborate with external labs to validate key findings .
Q. What frameworks guide hypothesis formulation for this compound’s biological activity?
Use the PICO framework:
- Population : Target organisms/cell lines.
- Intervention : this compound dosage and administration routes.
- Comparison : Control compounds (e.g., sorbitol derivatives).
- Outcome : Measured effects (e.g., enzyme inhibition). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Data Interpretation and Reporting
Q. How should conflicting results in this compound’s reaction mechanisms be addressed?
Q. What metrics are critical for reporting this compound’s spectroscopic data?
- NMR : Include solvent, frequency, δ values (ppm), multiplicity, and coupling constants (J in Hz).
- HRMS : Report m/z values, ionization mode, and error margins (e.g., <5 ppm).
- IR : Note key absorption bands (e.g., ester C=O at ~1740 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
